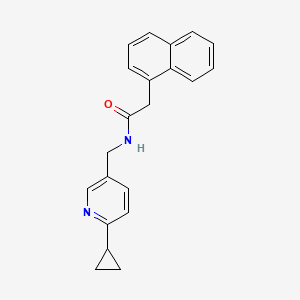
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C21H20N2O and its molecular weight is 316.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N2O. The compound features a cyclopropylpyridine moiety linked to a naphthylacetamide, which is instrumental in its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 320.4 g/mol |
| CAS Number | 2309590-49-4 |
| Solubility | Soluble in DMSO and DMF |
| Log P | 3.45 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Protein Interactions : The compound may inhibit interactions between menin and MLL fusion proteins, which are implicated in various cancers, particularly acute leukemias .
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, specifically inducing G1-S phase arrest in cancer cell lines .
- Cytotoxicity : Preliminary studies suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating a potential therapeutic window .
Antiproliferative Effects
Research has demonstrated that N-(naphthalen-2-yl)acetamide derivatives exhibit significant antiproliferative activities against various human cancer cell lines, including nasopharyngeal carcinoma (NPC-TW01), lung carcinoma (H661), and hepatoma (Hep3B). In particular, related compounds have shown IC50 values as low as 0.6 μM against NPC-TW01 cells, indicating strong efficacy in inhibiting cell growth .
Case Studies
- Study on NPC-TW01 Cells : A study indicated that N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide inhibited proliferation by altering the cell cycle distribution and inducing S phase accumulation . This suggests that this compound may have similar effects due to structural similarities.
- Mechanistic Insights : The compound's mechanism has been explored through biochemical assays that reveal its potential to modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, it may influence the phosphorylation status of critical proteins involved in the cell cycle .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
| Parameter | Value |
|---|---|
| Human Intestinal Absorption | High (Probability: 1.0) |
| Blood-Brain Barrier Penetration | Moderate (Probability: 0.9768) |
| CYP450 Interaction | Substrate for CYP450 3A4 |
Toxicological assessments indicate that the compound is not classified as carcinogenic and shows low toxicity in preliminary Ames tests .
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21(12-18-6-3-5-16-4-1-2-7-19(16)18)23-14-15-8-11-20(22-13-15)17-9-10-17/h1-8,11,13,17H,9-10,12,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQLVORPYWOUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














